BMS-347070

Description

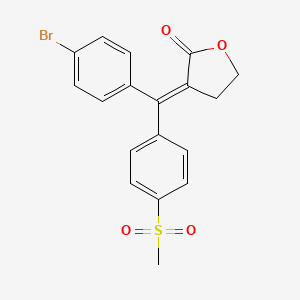

Structure

2D Structure

3D Structure

Properties

CAS No. |

197438-73-6 |

|---|---|

Molecular Formula |

C18H15BrO4S |

Molecular Weight |

407.3 g/mol |

IUPAC Name |

(3Z)-3-[(4-bromophenyl)-(4-methylsulfonylphenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C18H15BrO4S/c1-24(21,22)15-8-4-13(5-9-15)17(16-10-11-23-18(16)20)12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3/b17-16+ |

InChI Key |

KOWIZHDULJSRPT-WUKNDPDISA-N |

SMILES |

CS(=O)(=O)c1ccc(cc1)/C(=C/2\CCOC2=O)/c3ccc(cc3)Br |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)/C(=C/2\CCOC2=O)/C3=CC=C(C=C3)Br |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=C2CCOC2=O)C3=CC=C(C=C3)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-347070; BMS 347070; BMS347070; UNII-0CKM4H090C; 0CKM4H090C; SCHEMBL6882900; SCHEMBL6882905. |

Origin of Product |

United States |

Molecular Mechanism of Action of Bms 347070

Direct Inhibition of IκB Kinase Beta (IKKβ)

BMS-347070 functions as a selective inhibitor of the catalytic subunits of IKK, with a notable preference for IKKβ (also known as IKK-2). Research indicates that this compound selectively inhibits IKKβ with an IC₅₀ value in the nanomolar range. merckmillipore.comnih.gov While it also inhibits IKKα (IKK-1), its potency is significantly higher for IKKβ, showing approximately 10-fold greater selectivity over IKKα. merckmillipore.comnih.govmerckmillipore.com The kinase activity of IKKβ towards IκB is significantly higher than that of IKKα, positioning IKKβ as a more prominent factor in NF-κB activation via the canonical pathway. ijbs.com

Kinetic Analysis of IKKβ Inhibition by this compound

Kinetic studies provide insight into the interaction between an inhibitor and its target enzyme. While specific detailed kinetic parameters (like Ki values) for this compound's inhibition of IKKβ are not extensively detailed in the immediate search results, the reported IC₅₀ values indicate its potency. This compound inhibits IKKβ with an IC₅₀ of approximately 300 nM. merckmillipore.commerckmillipore.com For IKKα, the IC₅₀ is around 4 µM. merckmillipore.comnih.govmerckmillipore.com

| Target | IC₅₀ (approx.) | Selectivity |

|---|---|---|

| IKKβ (IKK-2) | 300 nM | ~10-fold over IKKα |

| IKKα (IKK-1) | 4 µM | - |

Mechanism of ATP Competitive vs. Non-Competitive Binding

This compound is characterized as an allosteric inhibitor of the IKKs. merckmillipore.comnih.govmerckmillipore.comnih.gov Unlike ATP-competitive inhibitors that bind to the enzyme's active site and compete with ATP, allosteric inhibitors bind to a distinct site on the enzyme. nih.govsavemyexams.com This binding at an allosteric site induces a conformational change in the enzyme, which in turn affects the active site and reduces its catalytic activity. nih.govsavemyexams.com A proposed binding model suggests that this compound binds to similar allosteric sites on both IKKα and IKKβ, but the effect on the active sites of these subunits differs, contributing to its selectivity for IKKβ. nih.gov

Downstream Effects on NF-κB Activation

The primary consequence of IKK complex inhibition by this compound is the disruption of the canonical NF-κB activation pathway. Under normal conditions, NF-κB dimers are held in the cytoplasm in an inactive state through association with inhibitory proteins known as IκBs, primarily IκBα. nih.govcreative-diagnostics.commdpi.comnih.gov

Inhibition of IκBα Phosphorylation and Degradation

Activation of the IKK complex, particularly IKKβ, leads to the phosphorylation of specific serine residues on IκBα (specifically Ser32 and Ser36). ijbs.comuliege.benih.govnih.gov This phosphorylation event is a critical signal that targets IκBα for ubiquitination and subsequent degradation by the proteasome. ijbs.comuliege.benih.govcreative-diagnostics.comnih.govnih.govnih.gov By inhibiting IKKβ, this compound prevents the phosphorylation of IκBα. creative-diagnostics.comoncotarget.comresearchgate.net The resulting lack of phosphorylation stabilizes IκBα, preventing its ubiquitination and degradation. creative-diagnostics.comresearchgate.net This leads to an accumulation of unphosphorylated IκBα. researchgate.net

| Step in NF-κB Pathway | Effect of IKKβ Activity | Effect of this compound |

|---|---|---|

| IκBα Phosphorylation (Ser32/36) | Occurs | Inhibited |

| IκBα Ubiquitination | Occurs (following phosphorylation) | Prevented |

| IκBα Degradation | Occurs (following ubiquitination) | Prevented |

| IκBα Levels | Decrease | Increase (accumulation) |

Prevention of NF-κB Nuclear Translocation

In unstimulated cells, IκBα binding sequesters NF-κB dimers in the cytoplasm, masking their nuclear localization signals. frontiersin.orgmdpi.com The degradation of IκBα is the key event that releases NF-κB, allowing it to translocate into the nucleus. uliege.benih.govcreative-diagnostics.comnih.gov Since this compound inhibits IκBα degradation by blocking its phosphorylation, it effectively prevents the release of NF-κB from its cytoplasmic anchor. nih.govcreative-diagnostics.commdpi.comnih.govoncotarget.comresearchgate.net This inhibition of IκBα degradation directly leads to the prevention of NF-κB nuclear translocation, thereby blocking its ability to bind to target genes in the nucleus and initiate transcription. nih.govcreative-diagnostics.commdpi.comnih.govoncotarget.comresearchgate.net

| Event | Normal Pathway | Effect of this compound |

|---|---|---|

| NF-κB binding to IκBα | Cytoplasmic sequestration | Maintained cytoplasmic sequestration |

| Release of NF-κB from IκBα | Occurs (after IκBα degradation) | Prevented |

| NF-κB Nuclear Translocation | Occurs | Prevented |

| NF-κB DNA Binding and Gene Transcription | Occurs | Inhibited |

Modulation of NF-κB Dependent Gene Expression

This compound is recognized for its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, primarily through the inhibition of the IκB kinase (IKK) complex. The NF-κB pathway is a critical regulator of numerous cellular processes, including immune responses, inflammation, cell survival, and proliferation, largely by controlling the transcription of a wide array of target genes. wikipedia.orgnih.govresearchgate.netuoa.gr

The canonical NF-κB activation pathway typically involves the IKK complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (also known as NEMO). wikipedia.orgnih.govd-nb.info Upon stimulation by various extracellular signals, such as cytokines (e.g., TNF-α), pathogen-associated molecular patterns (PAMPs), or stress signals, the IKK complex becomes activated. wikipedia.orgnih.govdovepress.com A key event in this activation is the phosphorylation of inhibitory proteins called IκBs, most notably IκBα, by the activated IKK complex. wikipedia.orgnih.govd-nb.infodovepress.com Phosphorylation of IκB proteins at specific serine residues triggers their ubiquitination and subsequent degradation by the proteasome. wikipedia.orgd-nb.infodovepress.com

In unstimulated cells, IκB proteins bind to NF-κB dimers (commonly the p50/p65 heterodimer), sequestering them in the cytoplasm by masking their nuclear localization signals. wikipedia.orguoa.grnih.govdovepress.com The degradation of IκB releases the NF-κB dimers, allowing them to translocate into the nucleus. wikipedia.orguoa.grd-nb.infodovepress.com Once in the nucleus, NF-κB binds to specific DNA sequences called κB response elements in the promoter or enhancer regions of target genes. wikipedia.org This binding facilitates the recruitment of coactivators and the transcriptional machinery, leading to the initiation of gene expression. wikipedia.org

This compound, as an inhibitor of the IKK complex, interferes with this crucial step in the canonical NF-κB pathway. By inhibiting IKK activity, this compound prevents the phosphorylation of IκB proteins. This, in turn, prevents the ubiquitination and degradation of IκB, maintaining the association between IκB and NF-κB in the cytoplasm. Consequently, the nuclear translocation of NF-κB dimers is inhibited. nih.govrndsystems.com

The inhibition of NF-κB nuclear translocation by this compound directly impacts the transcription of genes that are dependent on NF-κB binding to their regulatory elements. With reduced or abolished nuclear NF-κB, the activation of NF-κB-dependent gene expression is suppressed. nih.govrndsystems.com

Research using IKK inhibitors, including compounds mechanistically similar to this compound, has demonstrated their ability to block the expression of a wide range of NF-κB-regulated genes. These genes include those encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., CXCL1), adhesion molecules, and proteins involved in cell survival and proliferation. nih.govresearchgate.netuoa.grnih.govgsea-msigdb.org For example, studies have shown that inhibiting IKK can suppress the transcription of genes important for cell survival that are typically upregulated in response to stimuli like TNFα. gsea-msigdb.org The modulation of NF-κB dependent gene expression by this compound thus affects various downstream cellular processes regulated by these genes. wikipedia.orgnih.govresearchgate.netuoa.gr

Target Identification and Validation for Bms 347070

Methods for Target Identification in Chemical Biology

Identifying the precise molecular targets of a small molecule is a foundational step in chemical biology and drug discovery. Phenotypic screens, where compounds are selected based on their effect on cells or organisms, often yield active molecules with unknown mechanisms. The subsequent process of "target deconvolution" uses a variety of advanced methods to pinpoint the protein or proteins with which the compound interacts to produce the observed phenotype.

Proteomic Approaches for Off-Target Identification

Chemical proteomics has emerged as a powerful strategy for comprehensively mapping the interaction landscape of a small molecule inhibitor across the entire proteome. These techniques are vital for identifying not only the intended "on-target" but also unintended "off-targets," which can be responsible for unexpected biological effects or toxicities.

One common approach involves creating a chemical probe by modifying the inhibitor with a reactive group (for photoaffinity labeling) or an affinity tag (like biotin). This probe is incubated with cell lysates or live cells, allowing it to bind to its targets. After binding, the probe-protein complexes are captured and enriched, typically using affinity chromatography. The captured proteins are then identified and quantified using high-resolution mass spectrometry. uu.nl

A modern platform for this involves systematically selecting a panel of off-target proteins based on genetic and pharmacological evidence, creating a "selected off-target proteome" (SOTP). nih.gov Mass spectrometry is then used to quantify proteins from cell lines that collectively express a large portion of this SOTP, allowing for a broad yet focused assessment of a compound's impact on key proteins. nih.gov For instance, a deep proteomic analysis can quantify over 10,000 unique protein groups from selected cell lines, providing a comprehensive view of a compound's specificity. nih.gov This approach allows for the identification of protein targets within their native cellular environment, preserving complex protein interactions and post-translational modifications. uu.nl

Specificity and Selectivity Profiling of BMS-347070

After a primary target is identified, it is critical to determine the inhibitor's selectivity. For a kinase inhibitor, this involves assessing its activity against a wide array of other kinases, as the ATP-binding pocket where most inhibitors bind is highly conserved across the kinome.

Kinome-wide Selectivity Studies

Kinome-wide profiling is the standard for assessing the selectivity of kinase inhibitors. This can be achieved through several complementary methods:

Recombinant Enzyme Panels: The inhibitor is tested against a large panel of purified, recombinant kinases (often hundreds) to measure its inhibitory activity (e.g., IC50 value) against each one directly. This provides a clear view of on- and off-target enzymatic inhibition. reactionbiology.com

Binding Assays: Technologies like KinomeScan™ measure the ability of an inhibitor to compete with an immobilized ligand for binding to a panel of kinases expressed in bacteriophage. This method assesses direct physical interaction rather than functional inhibition. nih.gov

Chemical Proteomics in Cell Lysates: Techniques such as "kinobeads," which are composed of broad-spectrum kinase inhibitors immobilized on beads, are used to pull down a large portion of the expressed kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor like this compound, one can identify which kinases it binds to by observing which ones fail to bind to the beads, as quantified by mass spectrometry. biognosys.com

While specific kinome-wide data for this compound is not extensively published, its close analog, BMS-345541 , was identified as a highly selective inhibitor of IKKβ (IC50 = 0.3 µM) versus IKKα (IC50 = 4 µM), demonstrating a greater than 10-fold selectivity for the target isoform. nih.govmdpi.com Studies on other IKK inhibitors have shown that achieving high selectivity over the hundreds of other human kinases is a significant challenge, with many inhibitors showing off-target effects at higher concentrations. nih.govacs.org

Evaluation Against Other Kinase Families (e.g., COX-2, CDK)

Assessing activity against distinct and unrelated enzyme families is also crucial for ruling out unintended mechanisms of action.

Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are key mediators of inflammation but are structurally and functionally distinct from protein kinases. Some compounds can inhibit both kinase and COX pathways. selleckchem.com Publicly available data does not indicate significant inhibitory activity of this compound or BMS-345541 against COX enzymes.

Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that regulate the cell cycle. Due to the structural similarity of the ATP-binding site, cross-reactivity between different kinase inhibitor families can occur. Comprehensive selectivity profiling is required to rule out significant inhibition of CDKs. No specific data detailing the evaluation of this compound against a panel of CDKs is available in the reviewed literature.

Orthogonal Validation of IKKβ as a Primary Target

To confidently establish IKKβ as the primary target responsible for the biological effects of this compound, the findings from initial screens must be confirmed using independent, or "orthogonal," methods. This validation ensures that the observed phenotype is a direct result of IKKβ inhibition.

One powerful orthogonal approach is the use of genetic tools to mimic the effect of the pharmacological inhibitor. For example, expressing a dominant-negative mutant of IKKβ (e.g., IKKβ(KA)), which is catalytically inactive and interferes with the function of the endogenous enzyme, can be used to validate the target. nih.govnih.gov If cells expressing this dominant-negative mutant exhibit the same biological outcomes (such as suppression of inflammatory gene expression) as cells treated with this compound, it provides strong evidence that IKKβ is the relevant target. nih.govnih.gov

Structural Basis of Bms 347070 Target Interactions

Protein-Ligand Interaction Analysis of BMS-347070 with IKKβ

Understanding the precise way this compound binds to IKKβ is crucial for elucidating its mechanism of action. This involves characterizing the binding site and identifying the key amino acid residues that facilitate this interaction.

IKKβ is a serine-threonine protein kinase that plays a central role in the activation of the NF-κB signaling pathway. nih.gov It possesses a complex structure, including an N-terminal kinase domain (KD), a ubiquitin-like domain (ULD), and a C-terminal scaffold/dimerization domain (SDD). nih.gov The catalytic activity of IKKβ is dependent on the phosphorylation of two serine residues, Ser177 and Ser181, located within the activation loop of the kinase domain. nih.gov

Research has revealed that some inhibitors of IKKβ are ATP-competitive, meaning they bind to the ATP-binding pocket within the active site, thereby preventing the kinase from carrying out its phosphorylation function. However, many of these inhibitors have been associated with toxicity due to off-target effects. researchgate.net An alternative approach to inhibiting IKKβ activity is through allosteric inhibition. Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that ultimately blocks the enzyme's activity. researchgate.netnih.gov

Studies on a related compound, BMS-345541, have shown that it binds to an allosteric site on IKKβ. nih.gov This binding is mutually exclusive with a peptide inhibitor but not with ADP, indicating that it does not directly compete with ATP for the active site. nih.gov It is proposed that BMS-345541 binds to similar allosteric sites on both IKK-1 and IKK-2, affecting their active sites differently. nih.gov More recent studies have focused on identifying novel allosteric sites to develop more specific IKKβ inhibitors. researchgate.netnih.gov One such potential allosteric site has been identified between the kinase domain (KD) and the ubiquitin-like domain (ULD). nih.gov

The specific amino acid residues within the IKKβ binding pocket that interact with inhibitors are critical for the stability and specificity of the binding. For instance, in the case of the inhibitor K252a, interactions with Glu97 and Cys99 in the active site have been observed to be important for stabilizing the molecule. nih.gov Another study identified Cys179 in the activation loop as a key residue for the inhibitory activity of celastrol and a pentacyclic triterpene. nih.gov

For allosteric inhibitors, the key residues are located outside the active site. One study identified a potential allosteric site between the kinase domain and the ubiquitin-like domain, with key residues in the T368-L386 loop showing distinct dynamic characteristics. nih.gov Another investigation using hydrogen deuterium exchange coupled to mass-spectrometry (HDX-MS) and MS-MS assays identified a binding pocket with a 'Cys-Cys motif' for a class of allosteric inhibitors at the interface of the kinase domain and the helical domain (SDD). researchgate.net The precise residues involved in the binding of this compound would require specific structural studies of the this compound-IKKβ complex.

Computational Modeling and Molecular Docking Studies

Computational methods are invaluable tools for predicting and analyzing the interactions between small molecules like this compound and their protein targets. These techniques provide insights into the likely binding conformations and help in assessing the affinity and specificity of the interaction.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies would be performed to predict its binding conformation within the identified binding site of IKKβ, whether it be the active site or an allosteric pocket. These studies can generate plausible alternative binding poses. nih.gov

The accuracy of these predictions is crucial. Methods have been developed to discriminate between correct and incorrect ligand binding poses. nih.gov The success of predicting multiple conformations can be influenced by the existing structural data available in databases like the Protein Data Bank (PDB). nih.govresearchgate.net For instance, the AlphaFold2 program's ability to generate both open and closed conformations of a binding site is often linked to the presence of comparable numbers of such structures in the PDB. nih.govresearchgate.net

Beyond predicting the binding pose, computational methods can also be used to estimate the binding affinity, often expressed as the dissociation constant (Kd) or the binding free energy. nih.gov A lower Kd value indicates a higher binding affinity. redshiftbio.com Various computational models and scoring functions have been developed to predict these binding affinities. u-strasbg.frnih.govboisestate.edu

The specificity of an inhibitor for its target is another critical factor. Computational methods can help assess how selectively a compound like this compound binds to IKKβ compared to other kinases. This is particularly important for avoiding off-target effects. researchgate.net The analysis of protein-ligand contacts, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, throughout simulations can provide a measure of the interaction strength and stability. nih.gov

Table 1: Key Computational Techniques in Drug-Target Interaction Studies

| Technique | Application | Key Insights |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein. | Binding conformation, potential binding sites. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Stability of the protein-ligand complex, conformational changes. nih.gov |

| Free Energy Calculations (e.g., MM-GBSA) | Estimates the binding free energy of a ligand to a protein. | Quantitative measure of binding affinity. nih.gov |

| Virtual Screening | Screens large libraries of compounds to identify potential binders. | Identification of new inhibitor candidates. nih.gov |

Advanced Spectroscopic Techniques for Structural Characterization

Experimental techniques are essential to validate and complement the findings from computational studies. Advanced spectroscopic methods provide detailed structural information about the this compound-IKKβ complex.

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule. memtein.com A crystal structure of the this compound-IKKβ complex would provide definitive information about the binding site, the conformation of the bound inhibitor, and the specific interactions with amino acid residues. nih.govnih.gov However, obtaining high-quality crystals of protein-ligand complexes can be challenging. memtein.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying protein-ligand interactions in solution. researchgate.net It can provide information about the structure and dynamics of the complex. nih.govnih.gov NMR can be used to identify the binding site on the protein and to determine the conformation of the bound ligand.

Mass spectrometry (MS) has also emerged as a valuable tool for characterizing protein-ligand interactions. chemrxiv.org Techniques like native mass spectrometry can provide information about the stoichiometry of the complex. nih.gov Hydrogen deuterium exchange coupled with mass spectrometry (HDX-MS) can reveal changes in the protein's conformation upon ligand binding, helping to map the binding site and allosteric effects. researchgate.net

Table 2: Spectroscopic Techniques for Structural Analysis

| Technique | Principle | Information Obtained |

| X-ray Crystallography | Diffraction of X-rays by a crystal. | High-resolution 3D atomic structure of the protein-ligand complex. memtein.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Information on structure, dynamics, and binding interfaces in solution. researchgate.netnih.govnih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Stoichiometry of the complex, identification of binding partners, conformational changes (HDX-MS). researchgate.netchemrxiv.org |

Nuclear Magnetic Resonance (NMR) Studies of Ligand-Protein Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the interactions between a small molecule inhibitor and its protein target in solution. Methods such as saturation transfer difference (STD) NMR, transferred nuclear Overhauser effect (trNOE), and chemical shift perturbation (CSP) mapping can identify the binding epitope of the ligand, reveal conformational changes upon binding, and map the ligand-binding site on the protein.

As of the current literature, specific NMR studies detailing the direct interaction between this compound and IKKβ have not been published. Such studies would be invaluable in confirming the binding site and orientation of this compound within the IKKβ kinase domain. For instance, CSP mapping would involve acquiring NMR spectra of isotope-labeled IKKβ in the presence and absence of this compound. Significant changes in the chemical shifts of specific amino acid residues would pinpoint the location of the binding pocket.

X-ray Crystallography of IKKβ-BMS-347070 Co-crystals

X-ray crystallography provides a static, high-resolution snapshot of the protein-ligand complex, revealing the precise atomic coordinates and interactions. The crystallization of a protein in complex with its ligand, known as co-crystallization, is a critical step in structure-based drug design.

Currently, a publicly available co-crystal structure of IKKβ in complex with this compound has not been reported. However, the crystal structure of human IKKβ has been solved, revealing a complex architecture that includes a kinase domain (KD), a ubiquitin-like domain (ULD), and a scaffold/dimerization domain (SDD). These structures have been determined in the presence of other inhibitors, providing a foundational understanding of the IKKβ active site and potential allosteric sites.

Studies on the closely related compound, BMS-345541, indicate that it acts as a highly selective, allosteric inhibitor of IKKβ. This suggests that this compound may also bind to an allosteric site on the IKKβ enzyme rather than directly competing with ATP at the catalytic site. An allosteric binding mode would induce a conformational change in the enzyme, thereby inhibiting its kinase activity. The lack of a co-crystal structure for this compound with IKKβ means that the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize this complex remain to be experimentally verified at the atomic level.

Future research efforts aimed at obtaining a high-resolution crystal structure of the IKKβ-BMS-347070 complex are essential for a definitive understanding of its mechanism of action and for guiding the rational design of next-generation IKKβ inhibitors.

Preclinical Research on Bms 347070 in Disease Models

Investigation of Anti-Inflammatory Effects in In Vitro Models

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of a compound. For BMS-347070, these investigations have focused on its ability to modulate key inflammatory processes at the cellular level.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

The production of pro-inflammatory cytokines is a hallmark of inflammation, and the NF-κB pathway is a principal driver of their gene expression. Research on IKK inhibitors, a class to which this compound belongs, has consistently demonstrated the capacity to suppress the output of these critical mediators. For instance, a related selective IKK inhibitor, BMS-345541, has been shown to effectively inhibit the lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the human monocytic cell line THP-1, with IC50 values typically falling within the 1 to 5 µM range. bioxpressbiosimilars.com This body of work suggests that IKK inhibition directly curtails the inflammatory cascade at a crucial juncture. While specific data for this compound is not detailed in the available literature, its mechanism as an IKK inhibitor implies a similar capacity to attenuate the production of these key pro-inflammatory cytokines.

Impact on Immune Cell Activation (e.g., Macrophages, Lymphocytes)

The activation of immune cells such as macrophages and lymphocytes is a pivotal event in the inflammatory response. Macrophages, when activated, are significant sources of pro-inflammatory cytokines. youtube.comnsf.gov Lymphocyte activation and proliferation are also critical for orchestrating the adaptive immune response. nih.govsartorius.com The NF-κB pathway plays a central role in the activation of both these cell types. nih.gov Therefore, inhibitors of IKK, like this compound, are expected to interfere with these processes. A related compound, BMS-470539, has been shown to suppress inflammatory responses in LPS-stimulated neutrophils by inhibiting the NF-κB pathway. researchgate.net This suggests that IKK inhibition can modulate the function of various immune cells involved in inflammation.

Studies in In Vivo Preclinical Disease Models (Non-Human)

To assess the therapeutic potential of this compound in a more complex biological context, researchers have utilized various non-human, in vivo preclinical disease models. These models aim to mimic aspects of human diseases and provide insights into the compound's efficacy.

Models of Inflammatory Disorders (e.g., Colitis, Arthritis)

Models of Oncological Conditions (e.g., Specific Cancers where NF-κB is dysregulated)

The dysregulation of the NF-κB signaling pathway is a known driver in the pathogenesis of various cancers. mdpi.comresearchgate.net This pathway can promote cancer cell proliferation, survival, and angiogenesis. Consequently, IKK inhibitors have been investigated as potential anti-cancer agents. In preclinical cancer research, a variety of in vivo models are used, including xenograft and genetically engineered mouse models, to test the efficacy of new treatments. nih.govnih.gov The NF-κB pathway has been identified as a therapeutic target in several cancer types. bmsclinicaltrials.com Another IKK inhibitor, BMS-345541, has been shown to inhibit the growth of T-cell acute lymphoblastic leukemia cells. nih.gov This highlights the potential for IKK inhibitors to be effective in cancers where NF-κB is a key survival pathway.

Pharmacodynamic Biomarker Evaluation in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial in preclinical and clinical drug development to demonstrate target engagement and to understand the dose-response relationship of a compound. nih.govnih.gov For an IKK inhibitor like this compound, a key pharmacodynamic marker would be the inhibition of NF-κB activity in a relevant tissue or cell type. A common approach in preclinical studies is to measure the levels of downstream targets of NF-κB, such as pro-inflammatory cytokines. For example, in a preclinical study with BMS-345541, the peroral administration of the compound dose-dependently inhibited the production of serum TNF-α in mice following a challenge with LPS, serving as a key in vivo PD marker. bioxpressbiosimilars.com Such studies are essential for establishing proof-of-concept and for guiding dose selection in further clinical development. bmsclinicaltrials.com

Structural Activity Relationship Sar and Analogue Development of Bms 347070

Synthesis and Evaluation of BMS-347070 Derivatives and Analogues

While specific details on the synthesis and evaluation of a wide range of this compound derivatives are not extensively documented in publicly available literature, the general synthetic pathways for diaryl furanones have been established. These methods are crucial for generating analogues to probe the SAR. The synthesis of related 2-furanone derivatives often begins with a 4-oxobutanoic acid derivative which is reacted with aromatic aldehydes. tandfonline.com

Quantitative structure-activity relationship (QSAR) studies have been performed on the broader class of diaryl furanones to which this compound belongs. One such study analyzed 43 different analogues to create predictive models for COX-2 inhibitory activity. nih.govnih.gov These models indicate that the biological activity is significantly correlated with the physical, connectivity, and conformational properties of the molecules. nih.gov For the diaryl furanone class, modifications would typically involve altering the substituents on the two aryl rings to investigate the effects on potency and selectivity.

Table 1: Representative Analogues of Diaryl Furanones and Their COX-2 Inhibitory Activity (Note: This table is a generalized representation based on QSAR studies of the diaryl furanone class, as specific data for a series of this compound analogues is not publicly available.)

| Compound | R1 (Aryl Group 1) | R2 (Aryl Group 2) | Predicted COX-2 pIC50 |

|---|---|---|---|

| Analogue 1 | 4-Methylsulfonylphenyl | 4-Bromophenyl | High |

| Analogue 2 | 4-Sulfonamidophenyl | 4-Chlorophenyl | Moderate-High |

| Analogue 3 | 4-Methylsulfonylphenyl | Phenyl | Moderate |

| Analogue 4 | Phenyl | 4-Bromophenyl | Low |

Identification of Key Pharmacophores for IKKβ Inhibition

Current scientific literature identifies this compound as a selective COX-2 inhibitor. researchgate.net The key pharmacophoric features of this and related diaryl furanones for COX-2 inhibition are well-characterized. These generally include two aromatic rings and a hydrogen bond acceptor within a specific spatial arrangement. pharmacophorejournal.com

Information regarding the identification of key pharmacophores of this compound for IKKβ (IκB kinase β) inhibition is not available in the public scientific literature. The established mechanism of action for this compound is the inhibition of the COX-2 enzyme.

Strategies for Improving Potency and Selectivity

For the diaryl furanone class of COX-2 inhibitors, strategies to enhance potency and selectivity are guided by the structural differences between the COX-1 and COX-2 active sites. The active site of COX-2 is larger and has a side pocket that is not present in COX-1. Selective inhibitors are designed to fit into this larger active site and interact with the side pocket, which is a key strategy for achieving selectivity. brieflands.com

The methanesulfonyl group on one of the phenyl rings of many selective COX-2 inhibitors, including the class to which this compound belongs, is a crucial pharmacophore that plays a significant role in selectivity. brieflands.com This group can fit into the side pocket of the COX-2 active site. Therefore, strategies for improving potency and selectivity often involve:

Modification of the Sulfonyl Group: Exploring alternative sulfonamide or related acidic functionalities to optimize interactions within the COX-2 side pocket.

Alterations to the Furanone Core: While less common, modifications to the central heterocyclic ring can be explored to improve the molecule's pharmacokinetic properties or fine-tune its orientation in the active site.

Impact of Chemical Modifications on this compound's Biological Activity

The biological activity of diaryl furanone COX-2 inhibitors is highly sensitive to chemical modifications. Based on general SAR principles for this class, the following impacts can be inferred:

The Methanesulfonyl Phenyl Group: This moiety is critical for COX-2 selectivity. Replacing the methylsulfonyl group with a non-polar or smaller group would likely lead to a significant decrease in COX-2 inhibitory activity and a loss of selectivity over COX-1. brieflands.com

The Furanone Ring: The lactone moiety of the furanone ring is a key structural feature. It acts as a scaffold holding the two aryl groups in a specific conformation that is favorable for binding to the COX-2 active site.

QSAR studies have shown that descriptors related to partial charge, van der Waals surface area, and solvation energy are significant in predicting the COX-1 inhibitory activity of these compounds, suggesting that modifications affecting these properties would also impact the selectivity profile. nih.gov

Advanced Formulation Research Relevant to Bms 347070

Nanocrystalline Dispersion Formulations for Enhanced Bioavailability

Nanocrystalline dispersions, also known as nanosuspensions, involve reducing the particle size of a drug to the nanometer range (typically 10-1000 nm) nih.govjddtonline.infojddtonline.infoijcrt.orgijirt.org. This size reduction significantly increases the effective surface area of the drug, leading to enhanced dissolution rates and potentially improved bioavailability for poorly water-soluble compounds like BMS-347070 nih.govjddtonline.infoijcrt.orgijirt.orgrjpdft.comrjpdft.comfabad.org.trresearchgate.net. Drug nanocrystals consist of pure drug particles stabilized by a minimal amount of surfactant or stabilizer nih.govijirt.orgresearchgate.net.

Research on this compound has demonstrated that formulating it as a nanocrystalline dispersion can enhance its bioavailability nih.govijcrt.orgijirt.orgfabad.org.trresearchgate.net. A key study investigated the preparation of a nanocrystalline dispersion of this compound using a spray-drying technique jddtonline.infonih.govjddtonline.infoijcrt.orgijirt.orgrjpdft.comrjpdft.comfabad.org.trresearchgate.netmdpi.comacs.org.

Spray-Drying Techniques for Nanocrystal Production

Spray drying is a widely used technique in pharmaceutical manufacturing for producing powders from solutions or suspensions fabad.org.trscholarsresearchlibrary.com. It involves atomizing a liquid feed into fine droplets and drying them rapidly in a stream of hot gas ijirt.orgfabad.org.trscholarsresearchlibrary.com. For nanocrystal production, spray drying can be employed as a "bottom-up" method, where the drug is dissolved in a solvent and then precipitated as nanocrystals during the drying process, often in the presence of stabilizers fabad.org.trscholarsresearchlibrary.com.

In the context of this compound, spray drying with the surfactant Pluronic F127 from organic solvents like acetone (B3395972) or methylene (B1212753) chloride was found to produce a dispersion of nanosized crystalline this compound within the water-soluble Pluronic matrix nih.govresearchgate.net. This approach resulted in a fast-onset formulation nih.gov. The use of spray drying for this compound was shown to improve its dissolution rate and bioavailability ijcrt.orgijirt.orgfabad.org.tr.

Impact of Excipients and Polymers on Particle Properties and Stability

Excipients, particularly polymers and surfactants, play a crucial role in the formation and stabilization of nanocrystalline dispersions nih.govijirt.orgfabad.org.trresearchgate.net. They can prevent particle aggregation, inhibit crystal growth, and improve the wettability of the drug particles nih.govijpsjournal.comresearchgate.net. The selection and concentration of stabilizers significantly influence the final particle size and the long-term stability of the nanocrystals fabad.org.tr.

For this compound nanocrystalline dispersions prepared by spray drying, Pluronic F127 was used as a surfactant nih.govnih.govresearchgate.netwjpls.org. Polymers adsorbed on the surface of nanocrystals can block interactions between dissolved drug molecules and crystal surfaces, thereby inhibiting crystal growth nih.gov. This stabilization can occur through various forces, including electrostatic bonds, van der Waals forces, or hydrogen bonding nih.gov. The viscosity of the polymer solution can also limit the diffusion of molecules, further inhibiting crystal growth nih.gov.

Molecular Interactions within Nanocrystalline Dispersions

Understanding the molecular interactions between the drug and the excipients is essential for predicting and controlling the properties and stability of nanocrystalline dispersions mdpi.com. In the case of this compound spray-dried with Pluronic F127, it is theorized that the polyethylene (B3416737) oxide segments of Pluronic crystallize, while the polypropylene (B1209903) oxide segments remain amorphous nih.govresearchgate.net. This arrangement is thought to create a size-restricted domain where the this compound drug crystallizes as nanosized particles nih.govresearchgate.net. This specific interaction and structural arrangement within the matrix contribute to the improved bioavailability while potentially mitigating the risk of the amorphous drug converting back to a less soluble crystalline state nih.gov. Studies on other crystalline solid dispersions have explored the intrinsic relationships between drug-polymer interactions (such as hydrogen bonding) and crystallite size and dissolution behavior mdpi.com.

Other Solubility Enhancement Strategies (e.g., Solid Dispersions)

Besides nanocrystalline dispersions, solid dispersions represent another important strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs jddtonline.infoijpsjournal.comjaper.ingoogle.commdpi.comacs.orgmdpi.comseppic.com. A solid dispersion involves dispersing a drug in a solid matrix, typically a hydrophilic polymer ijpsjournal.comjaper.in. The drug can be dispersed at the molecular level (solid solution), as amorphous particles, or as nanosized crystals within the matrix japer.ingoogle.com.

Solid dispersions can improve solubility through several mechanisms, including reducing drug particle size, improving wettability, and inhibiting crystallization of the amorphous form ijpsjournal.comjaper.inmdpi.com. One study mentioned the co-spray drying of this compound with four different polymers to form 50/50 (w/w) drug-polymer solid dispersions google.com. These dispersions were subsequently stored to allow for the conversion of any amorphous drug into a crystalline phase google.com. This indicates that solid dispersion approaches, including those leading to crystalline solid dispersions, have been explored for this compound as a means to enhance its formulation characteristics google.commdpi.com.

Future Directions and Research Opportunities

Exploration of Novel Signaling Pathways Modulated by BMS-347070

While this compound is primarily recognized for its inhibitory effect on IKKβ and the canonical NF-κB pathway, further research is needed to fully understand its potential interactions with other signaling cascades. IKKβ is a convergence point for numerous NF-κB signaling pathways nih.gov. Investigating how this compound might influence these interconnected pathways, beyond the classical inflammatory and immune responses, could reveal novel biological effects. For instance, IKKα, a related kinase to IKKβ, has been reported to have roles independent of NF-κB pathways, including in processes like NOTCH signaling mdpi.com. Exploring whether this compound or related compounds could modulate such non-canonical or NF-κB-independent pathways represents a potential area of future research. Identifying additional signaling proteins aberrantly regulated in various diseases, such as those in acute myeloid leukemia including CREB, Triad1, Bcl-2 family members, Stat3, and mTOR/MEK, could highlight new targets potentially influenced by IKKβ inhibition nih.gov.

Application of this compound as a Research Tool in Chemical Biology

This compound serves as a valuable chemical probe for dissecting the role of IKKβ in various biological processes. Chemical biology utilizes chemical tools to study biological systems sigmaaldrich.com. Future research can leverage this compound to further elucidate the intricate mechanisms governed by IKKβ and the NF-κB pathway. This could involve using modified versions of this compound or employing it in conjunction with other chemical biology techniques, such as chemoproteomic profiling, to identify and validate protein targets or map ligand-protein interactions on a broader scale nih.gov. Its application in studying specific cellular functions regulated by NF-κB, such as cell migration, chemo-resistance, and tumor engraftment, remains an active area oncotarget.com.

Development of Next-Generation IKKβ Inhibitors Based on this compound Scaffold

The structure of this compound can serve as a foundation for designing and synthesizing novel IKKβ inhibitors with improved properties. While many ATP-competitive IKKβ inhibitors have been developed, achieving high selectivity over other kinases remains a challenge due to the structural similarity of ATP-binding sites babraham.ac.uknih.gov. This compound is noted to have a different pharmacology, acting as an allosteric inhibitor of both IKKα and IKKβ, binding to IKKβ in a non-mutually exclusive manner with respect to ADP nih.gov. This allosteric binding profile might offer advantages for developing more selective inhibitors. Future research can focus on modifying the this compound scaffold to enhance potency, selectivity for IKKβ over IKKα, and desirable pharmacokinetic properties. Exploring different binding sites on IKKβ, such as cysteine residues, could also lead to the discovery of novel inhibitors with distinct mechanisms of action, potentially overcoming limitations of existing compounds oncotarget.com.

Investigation of Resistance Mechanisms to IKKβ Inhibition in Preclinical Contexts

Understanding how cancer cells and other pathological systems develop resistance to IKKβ inhibition is crucial for developing more effective therapeutic strategies. Although resistance to IKK/NF-κB inhibitors has been observed in preclinical models, the specific mechanisms are not yet fully defined babraham.ac.uk. Future research should investigate these resistance mechanisms in detail using preclinical models. This could involve identifying genetic mutations in IKKβ or downstream pathway components, analyzing changes in alternative signaling pathways that compensate for IKKβ inhibition, or exploring the role of the tumor microenvironment in mediating resistance babraham.ac.ukoncotarget.comnih.gov. Identifying these mechanisms could pave the way for developing strategies to overcome resistance, such as combination therapies.

Potential for Combination Therapies (Mechanistic Studies)

This compound and other IKKβ inhibitors hold potential for use in combination therapies to enhance efficacy and potentially overcome resistance in various diseases, particularly cancer and inflammatory disorders. Mechanistic studies are essential to understand the synergistic or additive effects of combining IKKβ inhibitors with other therapeutic agents. For example, combining IKK inhibition with conventional chemotherapeutic agents has shown potential in preclinical breast cancer models oncotarget.com. Research could focus on understanding the molecular basis of these interactions, identifying optimal drug combinations, and determining the appropriate dosing and scheduling for synergistic effects nih.govmedrxiv.org. Investigating combinations with agents targeting other signaling pathways, such as PI3K/Akt or JAK2, which can be activated in parallel or as resistance mechanisms, could also be explored nih.govgoogle.com.

Q & A

Q. What is the molecular mechanism of action of BMS-347070, and how does it interact with its primary biological targets?

Methodological Answer: Investigate its mechanism using in vitro kinase inhibition assays (e.g., ATP-competitive binding studies) and structural analysis (X-ray crystallography or cryo-EM) to identify binding motifs. Cross-validate findings with in vivo models (e.g., tumor xenografts) to assess pathway modulation (e.g., MAPK/ERK or PI3K/AKT). Use pharmacological inhibitors as controls to confirm target specificity .

Q. What are the pharmacokinetic properties of this compound, and how do they influence experimental dosing regimens?

Methodological Answer: Conduct LC-MS/MS-based pharmacokinetic studies in rodent models to determine parameters like bioavailability, half-life (), and volume of distribution (). Use compartmental modeling to correlate plasma concentration with efficacy thresholds. Adjust dosing intervals based on trough levels to maintain therapeutic exposure .

Q. Which off-target effects of this compound have been documented, and how can they be mitigated in experimental designs?

Methodological Answer: Perform high-throughput selectivity screening (e.g., kinase profiling panels) to identify off-target interactions. Incorporate orthogonal assays (e.g., RNA-seq or proteomics) to detect downstream pathway alterations. Use isogenic cell lines (wild-type vs. target-knockout) to isolate specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different in vivo disease models?

Methodological Answer: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize model selection and outcome metrics. Analyze variables such as genetic background (e.g., immunocompetent vs. immunodeficient mice), tumor microenvironment, and dosing schedules. Use meta-analysis to quantify heterogeneity and identify confounding factors .

Q. What experimental design strategies minimize bias in assessing this compound’s combination therapy synergies?

Methodological Answer: Implement factorial designs (e.g., 2x2 matrices) to test drug combinations systematically. Use Chou-Talalay synergy scores to quantify interactions. Blind treatment allocation and randomize cohorts to reduce observer bias. Pre-register hypotheses and analysis plans to avoid post hoc data dredging .

Q. Which statistical approaches are most robust for analyzing dose-response relationships in this compound studies?

Methodological Answer: Fit data to nonlinear regression models (e.g., log-logistic or Hill equations) to estimate EC values. Use bootstrapping or Bayesian hierarchical models to account for variability in replicate experiments. Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. What methodological considerations ensure reproducibility in this compound synthesis and purity validation?

Methodological Answer: Document synthetic routes with explicit reaction conditions (e.g., solvent purity, catalyst ratios). Validate compound identity via H/C NMR, HRMS, and HPLC purity checks (>95%). Adhere to FAIR data principles by depositing protocols in open repositories (e.g., Zenodo) .

Q. How can researchers address long-term stability challenges of this compound in preclinical formulations?

Methodological Answer: Conduct accelerated stability studies under varied pH, temperature, and humidity conditions. Use DSC (Differential Scanning Calorimetry) to detect polymorphic changes. Pair with forced degradation studies (e.g., UV/oxidative stress) to identify degradation products via LC-MS .

Data Integrity and Contradiction Analysis

Q. What strategies validate conflicting findings in this compound’s biomarker responses across studies?

Methodological Answer: Perform sensitivity analyses to test biomarker robustness (e.g., ROC curves for diagnostic accuracy). Replicate experiments in independent labs using shared reagents. Apply principal contradiction analysis to distinguish core mechanistic discrepancies from ancillary variables (e.g., batch effects) .

Q. How should researchers handle ethical and reproducibility concerns when using human-derived data for this compound studies?

Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Anonymize patient data using dual-factor encryption. Pre-specify inclusion/exclusion criteria and publish negative results to combat publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.